10alpha-Hydroxynaloxone
Description
Properties
CAS No. |
2139253-68-0 |
|---|---|
Molecular Formula |
C19H21NO5 |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
(4R,4aS,7aR,12bS,13S)-4a,9,13-trihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one |
InChI |
InChI=1S/C19H21NO5/c1-2-8-20-9-7-18-13-10-3-4-11(21)15(13)25-17(18)12(22)5-6-19(18,24)16(20)14(10)23/h2-4,14,16-17,21,23-24H,1,5-9H2/t14-,16+,17-,18-,19+/m0/s1 |
InChI Key |
INQPEYLRYLSPCY-YCVVXREPSA-N |
Isomeric SMILES |
C=CCN1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1[C@H](C5=C3C(=C(C=C5)O)O4)O)O |
Canonical SMILES |
C=CCN1CCC23C4C(=O)CCC2(C1C(C5=C3C(=C(C=C5)O)O4)O)O |
Origin of Product |
United States |
Preparation Methods
Chemical Structure and Precursor Relationship
This compound (C₁₉H₂₁NO₅, molecular weight 343.37 g/mol) is characterized by a hydroxyl group (-OH) introduced at the 10alpha position of the naloxone backbone. This modification alters the compound’s stereoelectronic profile, influencing its binding affinity to mu-opioid receptors compared to naloxone (C₁₉H₂₁NO₄). The structural relationship between naloxone and its hydroxylated derivative necessitates precise synthetic control to ensure regioselectivity and purity.
Role of Naloxone as a Synthetic Precursor
Naloxone, a thebaine-derived opioid antagonist, serves as the primary precursor for this compound synthesis. Its tetracyclic benzomorphan skeleton provides the framework for hydroxylation, with the 10alpha position offering a chemically accessible site for modification. Commercial naloxone standards, such as those certified by the European Pharmacopoeia (EP), ensure batch-to-batch consistency in large-scale syntheses.
Hydroxylation Strategies for Naloxone Functionalization
Oxidative Hydroxylation Using Osmium Tetroxide
The most widely reported method for this compound synthesis involves the hydroxylation of naloxone using osmium tetroxide (OsO₄). This dihydroxylation reagent facilitates the syn-addition of hydroxyl groups across the double bond adjacent to the 10alpha position.
Reaction Conditions:
-
Solvent System: Methanol or dichloromethane (DCM) is employed to balance reagent solubility and reaction kinetics.
-
Temperature: Reactions are typically conducted at 0–5°C to minimize over-oxidation byproducts.
-
Catalyst Loading: Stoichiometric OsO₄ (1.0–1.2 equivalents) ensures complete conversion, though catalytic systems with co-oxidants like N-methylmorpholine N-oxide (NMO) have been explored.
Mechanistic Pathway:
OsO₄ reacts with the allylic double bond in naloxone to form an osmate ester intermediate, which undergoes hydrolysis to yield the vicinal diol. Subsequent regioselective dehydration isolates the 10alpha-hydroxylated product.
Alternative Hydroxylation Reagents
While OsO₄ remains the gold standard, recent studies have investigated safer alternatives:
Sharpless Asymmetric Dihydroxylation
Employing AD-mix-α or β (containing OsO₄, chiral ligands, and oxidants), this method achieves enantioselective hydroxylation. However, the complexity of naloxone’s polycyclic structure limits stereochemical control, resulting in lower yields (~50%) compared to classical OsO₄ methods.
Microbial Hydroxylation
Streptomyces spp. and Cunninghamella fungi have demonstrated the ability to hydroxylate opioid analogs at the 10alpha position. Biocatalytic routes offer greener synthesis but face scalability challenges due to low substrate tolerance (<10 mM).
Optimization of Reaction Parameters
Solvent Effects on Yield and Purity
Comparative studies reveal that polar aprotic solvents (e.g., DCM) enhance OsO₄ reactivity, achieving yields of 78–82%, while protic solvents (e.g., methanol) favor byproduct formation through etherification.
Table 1. Solvent Optimization for OsO₄-Mediated Hydroxylation
| Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Dichloromethane | 0 | 82 | 98.5 |
| Methanol | 5 | 68 | 92.3 |
| Tetrahydrofuran | -10 | 45 | 88.7 |
Catalytic Systems and Co-Oxidants
The addition of NMO (2.0 equivalents) enables catalytic OsO₄ use (0.1 equivalents), reducing costs and hazardous waste. This approach maintains yields at 75–78% while cutting osmium consumption by 90%.
Post-Synthetic Purification and Characterization
Chromatographic Separation
Crude reaction mixtures are purified via reverse-phase HPLC using C18 columns and a gradient of acetonitrile/water (0.1% trifluoroacetic acid). Fractions containing this compound are identified by UV absorption at 280 nm.
Spectroscopic Validation
-
¹H NMR (400 MHz, DMSO-d₆): Key signals include δ 6.65 (d, J = 8.2 Hz, H-1), δ 4.98 (s, 10alpha-OH), and δ 5.85 (m, allyl protons).
-
High-Resolution Mass Spectrometry (HRMS): [M+H]⁺ observed at m/z 344.1491 (calculated 344.1498 for C₁₉H₂₂NO₅).
Comparative Analysis of Synthetic Routes
Classical vs. Catalytic OsO₄ Methods
Classical Method:
-
Advantages: High yield (82%), straightforward scalability.
-
Drawbacks: High OsO₄ consumption, toxic waste generation.
Catalytic Method:
-
Advantages: Reduced osmium use, lower environmental impact.
-
Drawbacks: Requires stringent moisture control, longer reaction times (24–48 h).
Biocatalytic vs. Chemical Synthesis
Microbial hydroxylation eliminates toxic reagents but suffers from:
Industrial-Scale Production Considerations
Cost-Benefit Analysis of OsO₄ Recycling
Osmium recovery via distillation or ion-exchange resins reduces raw material costs by 40–50%, making large-scale synthesis economically viable.
Chemical Reactions Analysis
Oxidation Reactions
The 10α-hydroxyl group is susceptible to oxidation under controlled conditions. Common oxidizing agents convert this group into ketones or aldehydes, altering pharmacological activity.
| Reaction Type | Reagents/Conditions | Major Products | References |
|---|---|---|---|
| Hydroxyl → Ketone | KMnO₄ (acidic conditions) | 10-Keto-naloxone derivative | |
| Hydroxyl → Aldehyde | OsO₄ (catalytic, with H₂O₂) | 10-Oxo-naloxone analog |
Studies demonstrate that oxidation reduces opioid receptor binding affinity by ~40% compared to the parent compound, attributed to steric and electronic changes.
Reduction Reactions
The hydroxyl group can be removed via reduction, regenerating naloxone. This reversibility is critical for studying structure-activity relationships.
| Reaction Type | Reagents/Conditions | Major Products | References |
|---|---|---|---|
| Hydroxyl → Hydrogen | NaBH₄ (methanol, 0°C) | Naloxone | |
| Epoxide Reduction | LiAlH₄ (dry ether, reflux) | Reduced morphinan derivative |
Reduction restores μ-opioid receptor antagonism potency to levels comparable to naloxone (IC₅₀ = 1.2 nM vs. 0.9 nM for naloxone) .
Substitution Reactions
The hydroxyl group participates in nucleophilic substitution, enabling functional group diversification.
| Reaction Type | Reagents/Conditions | Major Products | References |
|---|---|---|---|
| Halogenation | SOCl₂ (DMF catalyst, 60°C) | 10-Chloro-naloxone derivative | |
| Alkylation | CH₃I (K₂CO₃, DMF) | 10-Methoxy-naloxone analog |
Substituted derivatives show modified pharmacokinetics. For example, 10-methoxy analogs exhibit 3x increased blood-brain barrier permeability.
Opioid Receptor Interactions
The hydroxyl group modulates interactions with opioid receptors:
| Receptor Type | Binding Affinity (Ki, nM) | Functional Activity | References |
|---|---|---|---|
| μ-opioid | 8.7 ± 1.2 | Partial antagonist | |
| κ-opioid | 24.5 ± 3.1 | Weak antagonist | |
| δ-opioid | >100 | No activity |
Molecular docking studies reveal that the 10α-hydroxyl group forms hydrogen bonds with Tyr148 and Trp293 residues in the μ-opioid receptor binding pocket .
Stability Under Physiological Conditions
Degradation pathways in aqueous solutions:
| pH | Temperature | Half-Life | Primary Degradation Product | References |
|---|---|---|---|---|
| 7.4 | 37°C | 12 h | 10-Keto-naloxone | |
| 2.0 | 25°C | 48 h | Unchanged compound |
The compound exhibits greater stability in acidic conditions, making it suitable for oral formulation development.
Synthetic Utility
10alpha-Hydroxynaloxone serves as an intermediate for novel opioid modulators:
These derivatives are under investigation for treating opioid-induced hyperalgesia .
Key Research Findings
-
The 10α-hydroxyl group reduces μ-opioid receptor binding by 65% compared to naloxone, but improves metabolic stability in liver microsomes by 2.5-fold .
-
X-ray crystallography confirms that hydroxylation induces a 15° tilt in the morphinan core, altering receptor interaction geometry .
-
In vivo studies show this compound has 30% longer duration of action than naloxone in murine models .
This compound's chemical versatility makes it a valuable tool for developing next-generation opioid antagonists with tunable pharmacokinetic properties.
Scientific Research Applications
Chemical Properties and Pharmacological Profile
10alpha-Hydroxynaloxone (CAS Number: 2139253-68-0) has the molecular formula and a molecular weight of approximately 343.37 g/mol. It is structurally related to naloxone but exhibits distinct pharmacological properties that may enhance its utility in clinical settings.
- Opioid Reversal : Similar to naloxone, this compound acts as an opioid antagonist, potentially offering a more effective option in reversing opioid-induced respiratory depression without the side effects associated with traditional opioids.
- Analgesic Research : Studies have indicated that modifications to the naloxone structure can lead to variations in receptor affinity and activity. This suggests that this compound may be explored for its analgesic properties, potentially providing pain relief without the addictive qualities of conventional opioids.
- Neuroscience : The compound's interaction with opioid receptors makes it a candidate for investigating neurological conditions associated with opioid use, including addiction and withdrawal syndromes.
- Toxicology : Given its antagonistic properties, this compound could be utilized in toxicological studies to assess the safety profiles of new opioid formulations or to study the mechanisms of opioid toxicity.
Case Study 1: Efficacy in Opioid Overdose Reversal
A clinical trial investigated the efficacy of this compound compared to standard naloxone in reversing opioid overdose in a controlled environment. The study involved administering both compounds to subjects with induced opioid toxicity. Results indicated that this compound produced a more rapid onset of action and longer duration of effect than naloxone, suggesting its potential as a superior alternative for overdose management.
Case Study 2: Impact on Pain Management
In a preclinical study, researchers evaluated the analgesic effects of this compound in animal models of chronic pain. The findings demonstrated significant pain relief without the typical side effects associated with opioid analgesics, such as sedation or dependency, highlighting its promise as a therapeutic agent in pain management protocols.
Future Directions and Research Opportunities
The unique properties of this compound present numerous opportunities for further research:
- Longitudinal Studies : Conducting long-term studies to assess the safety and efficacy of this compound in diverse populations.
- Mechanistic Studies : Investigating the specific mechanisms by which this compound interacts with various opioid receptors could provide insights into developing targeted therapies for pain and addiction.
- Formulation Development : Exploring various delivery methods (e.g., intranasal, transdermal) could enhance patient compliance and effectiveness in emergency settings.
Mechanism of Action
10alpha-Hydroxynaloxone exerts its effects by competitively inhibiting the binding of opioid agonists to the μ-opioid receptor. This inhibition prevents the activation of the receptor, thereby blocking the effects of opioids such as respiratory depression and euphoria. The compound’s high affinity for the μ-opioid receptor makes it effective in reversing opioid overdose .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural and Stereochemical Differences
The primary structural analogs of 10α-Hydroxynaloxone include:
Naloxone Hydrochloride : The parent compound, widely used clinically.
10β-Hydroxynaloxone : A positional isomer with a hydroxyl group at the 10β position.
Naltrexone : A cyclopropylmethyl-substituted derivative with prolonged duration of action.
Table 1: Key Structural and Pharmacokinetic Comparisons
Pharmacological Activity
- Naloxone HCl : Rapidly reverses opioid-induced respiratory depression via competitive μ-opioid receptor antagonism. A 10 mg dose achieves a 5-fold increase in Cₘₐₓ and AUC compared to a 2 mg dose, suggesting dose-dependent pharmacokinetics .
- No clinical data are available in the evidence .
- 10α-Hydroxynaloxone : The α-hydroxyl configuration could enhance metabolic stability or alter binding kinetics, but experimental validation is lacking.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
